molecular formula C9H8N4OS B4330227 4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE

4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE

Cat. No.: B4330227
M. Wt: 220.25 g/mol
InChI Key: XJYOKVWHZILKKR-UHFFFAOYSA-N
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Description

4-Aminospiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile is a complex heterocyclic compound It features a spiro-fused structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

The synthesis of 4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,n-enynes and related reactions can be employed . Transition metal catalysis, such as palladium or nickel catalysts, is often used to facilitate these reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions.

Chemical Reactions Analysis

4-Aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also act as an antagonist or agonist at various receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile include:

The uniqueness of 4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile lies in its specific arrangement of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

2'-aminospiro[1,3-oxathiolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c10-4-7-3-8(7,5-11)9(13-6(7)12)14-1-2-15-9/h1-3H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOKVWHZILKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(O1)C3(CC3(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 2
4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 3
4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 4
4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 5
4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE
Reactant of Route 6
4-AMINO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]OXATHIOLAN]-3-ENE-1,5-DICARBONITRILE

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